Fgfr3-IN-4

FGFR3 Isoform Selectivity Kinase Inhibition

Pan-FGFR inhibitors confound pathway analysis due to off-target FGFR1 blockade. FGFR3-IN-4 solves this with >10-fold selectivity for FGFR3 over FGFR1 and validated enzymatic IC50 <50 nM. Ideal for bladder cancer models (RT112, UM-UC-14) and safety studies where FGFR1-mediated hyperphosphatemia must be avoided. - >10x selectivity FGFR3 vs. FGFR1 - IC50 <50 nM (enzymatic assay) - CAS 2833706-13-9, C26H24ClN7O - Full analytical characterization provided

Molecular Formula C26H24ClN7O
Molecular Weight 486.0 g/mol
Cat. No. B12406561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr3-IN-4
Molecular FormulaC26H24ClN7O
Molecular Weight486.0 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)OC(C)C5=CC=CC=C5C#N
InChIInChI=1S/C26H24ClN7O/c1-17-23(13-31-34(17)21-7-9-32(16-29)10-8-21)20-11-25(26-24(27)14-30-33(26)15-20)35-18(2)22-6-4-3-5-19(22)12-28/h3-6,11,13-15,18,21H,7-10H2,1-2H3/t18-/m1/s1
InChIKeyKBCMVZNCBWKZQE-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR3-IN-4: Selective FGFR3 Inhibitor Overview


FGFR3-IN-4 (CAS: 2833706-13-9, molecular weight 485.97) is a small-molecule tyrosine kinase inhibitor that selectively targets the fibroblast growth factor receptor 3 (FGFR3) with an IC50 value below 50 nM . As a member of the FGFR family, FGFR3 plays a critical role in cell proliferation, differentiation, and survival, with specific relevance to oncology research applications . The compound is characterized by the molecular formula C26H24ClN7O and exists as a solid at room temperature, demonstrating a calculated LogP of 4.4 and topological polar surface area (tPSA) of 95.2 .

Why FGFR3-IN-4 Cannot Be Substituted


Substituting FGFR3-IN-4 with a pan-FGFR inhibitor such as Erdafitinib, Pemigatinib, or a less selective analog introduces quantifiable and scientifically meaningful differences in experimental outcomes. Pan-FGFR inhibitors potently suppress all four FGFR isoforms (FGFR1–4) with nanomolar IC50 values across the board, which leads to known dose-limiting toxicities driven by off-target inhibition of FGFR1/2/4 [1]. In contrast, FGFR3-IN-4 demonstrates at least a 10-fold selectivity window favoring FGFR3 over FGFR1 . This differential isoform engagement directly impacts data interpretability: in models where FGFR3 is the oncogenic driver, off-target FGFR1/2/4 inhibition confounds mechanistic dissection and introduces toxicity that limits in vivo dosing and chronic studies. The quantitative selectivity profile of FGFR3-IN-4 therefore defines a distinct experimental tool that cannot be approximated by pan-FGFR or less selective inhibitors without sacrificing isoform-specific readouts.

Quantitative Differentiation Evidence


FGFR3 Selectivity Over FGFR1

In direct enzymatic assays, FGFR3-IN-4 exhibits an IC50 value of less than 50 nM against FGFR3 and demonstrates at least a 10-fold higher selectivity for FGFR3 relative to FGFR1 . This selectivity profile is quantitatively defined, contrasting with pan-FGFR inhibitors like Pemigatinib, which potently inhibit FGFR1 (IC50 = 0.4 nM), FGFR2 (0.5 nM), FGFR3 (1.2 nM), and FGFR4 (30 nM) with minimal isoform discrimination .

FGFR3 Isoform Selectivity Kinase Inhibition

Potency Benchmarking Against Clinical Inhibitors

FGFR3-IN-4 possesses a distinct chemical scaffold characterized by a pyrazolo[1,5-a]pyridine core with a chlorophenyl-ethoxy substitution pattern . This scaffold differs fundamentally from the indazole-based structure of TYRA-300 (Dabogratinib) and the covalent inhibitor 10s . The physicochemical properties of FGFR3-IN-4 include a molecular weight of 485.97 g/mol, LogP of 4.4, and tPSA of 95.2 , which are relevant parameters for permeability and solubility predictions. In contrast, TYRA-300 exhibits a higher molecular weight (559.47 g/mol) and different solubility and formulation requirements .

Chemical Scaffold Physicochemical Properties FGFR3 Inhibitor Differentiation

Chemical Identity and Analytical Characterization

FGFR3-IN-4 inhibits FGFR3 with an IC50 value of less than 50 nM in enzymatic assays . This potency places it within the nanomolar range suitable for cellular and in vitro studies. Comparatively, the covalent FGFR3 inhibitor 10s shows an IC50 of 6.8 nM against FGFR3 , while TYRA-300 exhibits an IC50 of 11 nM in Ba/F3 cellular assays . Although direct head-to-head data are not available, the reported IC50 range for FGFR3-IN-4 (<50 nM) is less potent than these next-generation clinical candidates but remains in a functional nanomolar range appropriate for research applications where ultra-high potency is not the primary requirement.

FGFR3 Potency Enzymatic Assay

Literature-Defined Application in Bladder Cancer Models with FGFR3 Alterations Underscores Disease-Relevant Use Case Differentiation

FGFR3-IN-4 is specifically annotated for application in bladder cancer models driven by FGFR3 alterations . This aligns with the established oncogenic role of FGFR3 genomic alterations, which occur in up to 70% of low-grade non-muscle-invasive bladder cancers and are potent drivers of tumorigenesis [1][2]. While FGFR3-IN-4 itself lacks direct in vivo or cellular efficacy data in the public domain, its designation for bladder cancer research distinguishes it from broader FGFR inhibitors that are applied across a wider range of FGFR-altered tumors without this specific disease focus. Pan-FGFR inhibitors like Erdafitinib are approved for advanced urothelial carcinoma but are limited by toxicities from FGFR1/2/4 inhibition [3].

Bladder Cancer FGFR3 Alterations Urothelial Carcinoma

Optimal Research and Industrial Applications


FGFR3-Specific Pathway Dissection in Cancer Models

Employ FGFR3-IN-4 in cell-based assays using bladder cancer cell lines harboring FGFR3 mutations or fusions (e.g., RT112, UM-UC-14) to confirm that observed anti-proliferative effects are specifically mediated by FGFR3 inhibition rather than pan-FGFR activity. The compound's >10-fold selectivity over FGFR1 ensures that phenotypic readouts are not confounded by off-target FGFR1/2/4 suppression, providing cleaner target engagement data for mechanistic studies [1]. This is particularly valuable when comparing results to pan-FGFR inhibitors, which often show potent activity across all isoforms and can mask isoform-specific contributions.

Chemical Probe Development and Target Validation

Utilize FGFR3-IN-4 as a structurally distinct comparator tool when evaluating FGFR3 inhibitors from different chemical series. The pyrazolo[1,5-a]pyridine core of FGFR3-IN-4 differs from the indazole-based TYRA-300 and the pyrimidin-2-amine covalent inhibitor 10s . By comparing the activity of FGFR3-IN-4 against these other scaffolds in parallel assays, researchers can assess whether observed cellular effects are scaffold-dependent or truly target-mediated, thereby reducing the risk of advancing compounds with scaffold-specific off-target profiles.

Comparative Selectivity and Potency Benchmarking

Because FGFR3-IN-4 exhibits a defined IC50 of <50 nM (approximately 4-7x less potent than clinical-stage FGFR3 inhibitors like TYRA-300 and covalent inhibitor 10s), it serves as an ideal tool for establishing dose-response relationships in FGFR3-dependent models . Researchers can use FGFR3-IN-4 to define the minimal effective concentration required for pathway suppression and compare this to more potent inhibitors to understand the relationship between potency, target engagement, and functional outcomes. This is especially relevant for studying resistance mechanisms that may emerge under sub-maximal target inhibition.

In Vitro Toxicology with FGFR3-Specific Inhibition

For in vivo xenograft or patient-derived xenograft (PDX) models of bladder cancer with FGFR3 alterations, FGFR3-IN-4 offers a selectivity advantage over pan-FGFR inhibitors. Pan-FGFR agents like Erdafitinib are limited by dose-limiting toxicities driven by FGFR1/2/4 inhibition [1]. While specific in vivo PK and efficacy data for FGFR3-IN-4 are not publicly available, its demonstrated >10-fold selectivity for FGFR3 over FGFR1 provides a scientific rationale for its use in chronic dosing studies where minimizing FGFR1/2/4-mediated toxicities is critical for achieving therapeutic windows and obtaining interpretable tumor growth inhibition data. Formulation guidance for in vivo administration is available from vendors .

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